molecular formula C10H15N3O B14880900 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile

2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile

Cat. No.: B14880900
M. Wt: 193.25 g/mol
InChI Key: PQSJEMAECDJYNO-UHFFFAOYSA-N
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Description

2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile typically involves the reaction of furan derivatives with appropriate amines and nitriles under controlled conditions. One common method involves the use of diethylamine and furan-2-carbaldehyde as starting materials, which undergo a series of reactions including condensation and cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-amino-2-[5-(diethylamino)furan-2-yl]acetonitrile

InChI

InChI=1S/C10H15N3O/c1-3-13(4-2)10-6-5-9(14-10)8(12)7-11/h5-6,8H,3-4,12H2,1-2H3

InChI Key

PQSJEMAECDJYNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(O1)C(C#N)N

Origin of Product

United States

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